FIIN-2 -

FIIN-2

Catalog Number: EVT-287338
CAS Number:
Molecular Formula: C35H38N8O4
Molecular Weight: 634.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FIIN-2 is a synthetically derived, potent, and irreversible pan-inhibitor of fibroblast growth factor receptors (FGFRs) 1-4 [, , ]. This classification stems from its ability to irreversibly bind to these receptors, effectively blocking their activity. In scientific research, FIIN-2 serves as a valuable tool for investigating the roles of FGFRs in various cellular processes, including proliferation, differentiation, and signaling. It also aids in the development of next-generation anticancer therapies, particularly those targeting FGFR-dependent cancers [, , ].

Future Directions
  • Development of Next-Generation FGFR Inhibitors: The unique DFG-out binding mode and the ability to overcome gatekeeper mutations make FIIN-2 a promising lead compound for developing next-generation FGFR inhibitors with improved efficacy and resistance profiles [, ].

  • Exploration of FIIN-2’s Activity Against Other Kinases: Given its ability to target cysteine residues for covalent modification, it would be interesting to investigate FIIN-2’s potential inhibitory activity against other kinases that rely on similar cysteine residues for their function [].

Ponatinib

    Compound Description: Ponatinib is a promiscuous type-2 (DFG-out) kinase inhibitor known for its ability to target kinases even in the presence of certain gatekeeper mutations. [, ] It is a clinically approved drug used to treat certain types of leukemia.

    Relevance: While structurally distinct from FIIN-2, ponatinib serves as an important point of comparison. Both compounds demonstrate the ability to bind in a DFG-out conformation, despite FIIN-2 lacking the typical structural features associated with this binding mode. [] This shared characteristic makes ponatinib crucial in understanding the unique inhibitory mechanism of FIIN-2.

NVP-BGJ398 (Infigratinib)

    Compound Description: NVP-BGJ398 (Infigratinib) is a first-generation FGFR1-3 inhibitor currently under clinical investigation for various cancer treatments. []

    Relevance: NVP-BGJ398 represents a class of FGFR inhibitors that FIIN-2 aims to improve upon. FIIN-2 showcases an ability to overcome gatekeeper mutations that often confer resistance to first-generation inhibitors like NVP-BGJ398, highlighting its potential as a next-generation therapeutic. []

AZD4547

    Compound Description: AZD4547 is a first-generation, selective FGFR1-3 inhibitor currently being investigated for its potential in treating various cancers. [, ]

    Relevance: Similar to NVP-BGJ398, AZD4547 is a first-generation FGFR inhibitor that FIIN-2 seeks to surpass. The emergence of resistance to these first-generation inhibitors, often due to gatekeeper mutations, underscores the significance of FIIN-2's ability to overcome such resistance mechanisms. []

FIIN-3

    Compound Description: FIIN-3 is a selective, next-generation covalent FGFR inhibitor developed alongside FIIN-2. It displays a unique ability to inhibit both FGFR and EGFR covalently by targeting distinct cysteine residues within their respective ATP-binding pockets. []

    Relevance: FIIN-3 shares a structural foundation with FIIN-2 and highlights the potential for developing covalent FGFR inhibitors capable of overcoming resistance observed with first-generation drugs. The distinct binding profile of FIIN-3, targeting both FGFR and EGFR, further underscores the versatility of this class of covalent inhibitors. []

Suramin

    Compound Description: Suramin is a P2Y receptor inhibitor. []

    Relevance: While structurally unrelated to FIIN-2, Suramin was used in a study involving SF2-G-GECO cells, which are rat dental epithelial cells stably expressing the calcium sensor G-GECO. The study found that both Suramin and FIIN-2 decreased the frequency of spontaneous Ca2+ responses in these cells, suggesting that both compounds may affect similar cellular pathways, though potentially through different mechanisms of action. []

Source and Classification

FIIN-2 is classified as a small-molecule inhibitor and belongs to a broader category of covalent inhibitors that target receptor tyrosine kinases. Its structural design is based on modifications of earlier compounds like FIIN-1, with enhancements aimed at improving potency and selectivity against FGFRs while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of FIIN-2 involves a multi-step organic chemistry process. The key steps include:

  1. Starting Materials: The synthesis begins with 4-nitrobenzylamine, which is modified to create the required functional groups.
  2. Formation of the Covalent Bond: The acrylamide moiety in FIIN-2 is crucial for its mechanism of action, allowing it to form a covalent bond with the thiol group of cysteine residues in the target kinases.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to ensure high purity necessary for biological assays.

The synthetic route has been documented in various studies, highlighting its effectiveness in producing FIIN-2 with consistent yield and purity suitable for pharmacological testing .

Molecular Structure Analysis

Structure and Data

FIIN-2 features a complex molecular structure characterized by several functional groups that contribute to its binding affinity and specificity:

  • Core Structure: The compound contains an acrylamide group essential for covalent interaction.
  • Binding Interactions: Structural studies have shown that FIIN-2 forms hydrogen bonds and van der Waals interactions with critical residues in the FGFR kinase domain, notably with cysteine 277 in SRC kinases .

Crystallographic data reveal that the compound adopts a conformation conducive to effective binding within the ATP-binding pocket of FGFRs, which is critical for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

FIIN-2 primarily undergoes covalent modification reactions with target kinases. The mechanism involves:

  1. Covalent Bond Formation: The acrylamide group reacts with the sulfhydryl group of cysteine residues, resulting in a stable covalent adduct.
  2. Inhibition Mechanism: This modification leads to conformational changes in the kinase, disrupting its normal function and signaling pathways.

Studies have demonstrated that FIIN-2 exhibits varying degrees of inhibition against different FGFR mutants, indicating its potential utility in personalized medicine approaches .

Mechanism of Action

Process and Data

The mechanism of action for FIIN-2 involves:

  1. Targeting FGFRs: Upon administration, FIIN-2 selectively binds to FGFRs through its acrylamide moiety, leading to irreversible inhibition.
  2. Impact on Signaling Pathways: By inhibiting FGFR activity, FIIN-2 disrupts downstream signaling pathways involved in cell proliferation and survival, particularly in cancer cells dependent on these pathways.

Experimental data indicate that FIIN-2 can significantly reduce cell viability in FGFR-dependent cell lines, showcasing its potential as an effective anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FIIN-2 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 380 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in aqueous solutions.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for optimizing formulation strategies for clinical applications .

Applications

Scientific Uses

FIIN-2 has several promising applications in scientific research and medicine:

  1. Cancer Treatment: As a targeted therapy for tumors expressing aberrant FGFR signaling, including lung adenocarcinoma.
  2. Combination Therapies: Research indicates that combining FIIN-2 with autophagy inhibitors enhances its cytotoxic effects on cancer cells .
  3. Drug Development: The compound serves as a lead structure for developing next-generation FGFR inhibitors aimed at overcoming resistance mechanisms associated with various mutations.

Properties

Product Name

FIIN-2

IUPAC Name

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Molecular Formula

C35H38N8O4

Molecular Weight

634.7 g/mol

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI Key

DVBPRWJMHURKHP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

FIIN2; FIIN 2; FIIN-2.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.